molecular formula C7H12ClN5<br>CH3CH2NH(C3N3Cl)NHCH2CH3<br>C7H12ClN5 B1681756 Simazine CAS No. 122-34-9

Simazine

Cat. No. B1681756
CAS RN: 122-34-9
M. Wt: 201.66 g/mol
InChI Key: ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Description

Simazine is a triazine herbicide widely used in agriculture, pot-plant, and tree production . It is used to control broad-leaved weeds and annual grasses . It is an off-white crystalline compound which is sparingly soluble in water .


Synthesis Analysis

Simazine can be synthesized via a three-step procedure . The isotope-labeled internal standard was used for the determination of simazine residue in soil samples .


Molecular Structure Analysis

Simazine has a molecular formula of C7H12ClN5 . Its average mass is 201.657 Da and its monoisotopic mass is 201.078125 Da .


Chemical Reactions Analysis

Simazine is stereochemically stable and certain of its degradation products are environmentally persistent, remaining in soil after application for several months to many years . The primary sorptive mechanism of simazine to organic matter (OM) has been proposed to be via partitioning and/or by the interaction with functional groups of the sorbent .


Physical And Chemical Properties Analysis

Simazine is slightly soluble in water, relatively nonvolatile, capable of partitioning into organic phases, and susceptible to photolysis . The presence of organic matter in soils contributes to simazine retention but delays its degradation .

Scientific Research Applications

1. Environmental Impact and Soil Interaction

Simazine, a triazine herbicide, is commonly detected in surface and groundwater due to its widespread agricultural use. Research shows varying behaviors in different soil types, affecting its environmental impact. In Chile's Aconcagua valley, simazine showed different adsorption capacities in loam and clay-loam soils, with organic matter playing a significant role in its retention and degradation (Flores et al., 2009) (Flores et al., 2009). Another study from Chile focused on simazine transport in vineyard soils, revealing its potential for groundwater contamination under certain conditions (Suárez et al., 2013) (Suárez et al., 2013).

2. Microbial Interaction and Biodegradation

The interaction between simazine and soil microorganisms is crucial for its degradation. A study found that simazine degradation in soil is significantly influenced by native microbiota, with limited leaching potential (Morgante et al., 2012) (Morgante et al., 2012). Another research focused on simazine biodegradation in soil, highlighting the role of specific bacterial communities in this process (Caracciolo et al., 2005) (Caracciolo et al., 2005).

3. Neurological and Reproductive Effects

Simazine exposure has been linked to neurological and reproductive effects. Studies on rats and MN9D dopaminergic cells show that simazine impacts the development of dopamine neurons and affects dopaminergic metabolism (Yu et al., 2016; Li et al., 2017) (Yu et al., 2016), (Li et al., 2017). Another study on mice showed that maternal exposure to simazine disrupts the relaxin signaling pathway, leading to testicular dysfunction (Park & Bae, 2012) (Park & Bae, 2012).

4. Ecotoxicology and Wildlife Impact

Simazine's impact on wildlife, particularly aquatic organisms, has been a subject of research. A study on zebrafish (Danio rerio) revealed that subchronic exposure to simazine leads to histopathological changes in organs and affects growth (Plhalová et al., 2011) (Plhalová et al., 2011). Furthermore, an investigation into the effects of simazine on submerged and emergent rooted aquatic macrophytes in pond microcosms highlighted its concentration-related responses (Vervliet-Scheebaum et al., 2010) (Vervliet-Scheebaum et al., 2010).

5. Immunotoxicity

Research on mice has shown that simazine exposure can have immunomodulatory effects, such as altering lymphocyte subpopulations and impairing immune responses (Kim et al., 2003) (Kim et al., 2003).

6. Environmental Monitoring and Remediation Strategies

Studies have explored methods for monitoring simazine in the environment and strategies for its remediation. An innovative yeast cell bioprobe was developed for detecting simazine in real samples like livestock drinking water and cow's milk, demonstrating its potential for environmental health and food safety monitoring (Grasso et al., 2018) (Grasso et al., 2018).

Safety And Hazards

Simazine is classified as having acute toxicity when ingested, and it is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It can cause damage to the central nervous system, liver, and kidneys following inhalation .

properties

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)
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InChI Key

ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
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Molecular Formula

C7H12ClN5, Array
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DSSTOX Substance ID

DTXSID4021268
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Molecular Weight

201.66 g/mol
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Physical Description

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none
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Density

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302
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Vapor Pressure

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9)
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Mechanism of Action

The underlying mechanism of the neuroendocrine and neuroendocrine-related changes associated with atrazine and similar triazines involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis .... Specifically, several triazines can alter hypothalamic gonadotrophin-releasing hormone (GnRH) and catecholamine (dopamine and norepinephrine) levels. In both humans and rats, hypothalamic GnRH controls pituitary hormone secretion, i.e., LH and PRL. The result of changes in GnRH and catecholamines in turn leads to alterations in pituitary LH and PRL secretion. The hypothalamic-pituitary axis is involved in the development of the reproductive system, and its maintenance and functioning in adulthood. Additionally, reproductive hormones modulate the function of numerous other metabolic processes (i.e., bone formation, and immune, central nervous system (CNS) and cardiovascular systems., After subchronic and chronic exposure to simazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, propazine, and three chlorinated degradates -des-isopropyl atrazine or DIA, and des-ethyl atrazine or DEA, and iaminochlorotriazine or DACT - the first and last of which can result from the degradation of simazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. These neuroendocrine effects are considered the primary toxicological effects of regulatory concern for all subchronic and chronic exposure scenarios including dietary risk from food and drinking water, residential risk, and occupational risk. Simazine's two chlorinated degradates, DIA and DACT, are considered to have toxicity equal to the parent compound in respect to their common neuroendocrine mechanism of toxicity. Another degradate, hydroxy-simazine, was identified, which is expected to have a different toxicological profile from simazine based on the toxicological data available for an analogous metabolite for atrazine, hydroxy-atrazine., Simazine has been grouped with several structurally-related, chlorinated triazines (e.g., atrazine, propazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to simazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. ...This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and simazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine but not simazine). ...This CNS mechanism of toxicity also results in mammary tumors specific to female Sprague- Dawley rats exposed to simazine and atrazine; however, the particular cascade of events leading to tumor formation in this specific strain of rat is not considered to be operative in humans. Consequently, atrazine has been classified as "Not Likely to be Carcinogenic to Humans.", Various investigations indicate that the ability of triazines to interfere with photosynthesis is responsible for their biological activity. Simazine depletes carbohydrate by inhibiting the formation of sugars. The triazines inhibit the Hill reaction, ie, the formation of oxygen by chloroplasts of certain plants in the presence of light & ferric salts., For more Mechanism of Action (Complete) data for SIMAZINE (7 total), please visit the HSDB record page.
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Product Name

Simazine

Color/Form

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve

CAS RN

122-34-9
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Melting Point

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F
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Synthesis routes and methods I

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(3-methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one;
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Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine; 2-methylthio-4,6-bis-ethylamino-1,3,5,-triazine; etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.